11-Phenylundecanoic acid
Overview
Description
11-Phenylundecanoic acid is a chemical compound that has been the subject of various studies due to its potential applications in different fields. Although the provided papers do not directly discuss 11-Phenylundecanoic acid, they do explore closely related compounds, which can offer insights into the properties and synthesis of similar long-chain fatty acids with aromatic groups.
Synthesis Analysis
The synthesis of related compounds to 11-Phenylundecanoic acid has been explored through various methods. For instance, the biosynthesis of aromatic copolyesters from 11-phenoxyundecanoic acid by Pseudomonas putida BM01 has been reported, where the bacterium could utilize the compound as a sole carbon source to produce polymers . Additionally, a chemoenzymatic synthesis method has been developed for 11-hydroxyundecanoic acid from ricinoleic acid, involving biotransformation and chemical reduction steps . Another study describes a three-step synthesis of 11-cycloheptylundecanoic acid, which shares a similar carbon chain length to 11-Phenylundecanoic acid, using Grignard coupling . These methods provide a foundation for the potential synthesis of 11-Phenylundecanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 11-Phenylundecanoic acid has been characterized using various analytical techniques. For example, the aromatic copolyesters synthesized from 11-phenoxyundecanoic acid were characterized by gas chromatography, nuclear magnetic resonance spectroscopy, and differential scanning calorimetry . These techniques could similarly be applied to analyze the molecular structure of 11-Phenylundecanoic acid.
Chemical Reactions Analysis
The chemical reactivity of compounds related to 11-Phenylundecanoic acid has been studied, providing insights into possible reactions. The synthesis of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid involved designing and synthesizing an amphiphilic antioxidant, indicating that the undecanoic acid backbone can be functionalized with various groups . Moreover, the preparation of 11-fluoroundecanoic acid involved halogen exchange reactions, which could be relevant for the functionalization of 11-Phenylundecanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 11-Phenylundecanoic acid have been reported. The aromatic copolyesters from 11-phenoxyundecanoic acid showed a crystalline melting transition at 70°C, suggesting that the introduction of aromatic groups into the fatty acid chain can influence its thermal properties . The studies on the synthesis of 11-hydroxyundecanoic acid and its derivatives also contribute to understanding the solubility and reactivity of such compounds .
Scientific Research Applications
Polyester Production
11-Phenylundecanoic acid (11PUA) is utilized in the production of polyesters. Pseudomonas putida is effective in producing polyesters from 11PUA. These polyesters predominantly contain 3-hydroxy-5-phenylvalerate and 3-hydroxy-6-phenylhexanoate units. The polymer yields vary significantly, with molecular weights ranging from 156,000 to 37,000 and polydispersities from 2.3 to 2.9 (Hazer, Lenz, & Fuller, 1996).
Surface Packing Studies
11-Phenylundecanoic acid is studied for its surface packing properties. Scanning tunneling microscopy (STM) has been used to observe its adsorption and packing on the basal plane of highly oriented pyrolytic graphite (HOPG) from phenyloctane solution. These studies provide insights into the molecular conformation of 11-Phenylundecanoic acid and similar compounds on surfaces, with implications for material science and nanotechnology (Fang, Giancarlo, & Flynn, 1998).
Sensor Development
Functionalized polypyrrole films incorporating 11-Phenylundecanoic acid have been developed for use in pH sensors. These sensors demonstrate linear and stable potentiometric responses, attributed to the carboxylic acid groups' sensitivity to proton concentration changes. This application highlights the potential of 11-Phenylundecanoic acid in the development of sensitive and selective pH sensors (Taouil et al., 2010).
Fatty Acid Probe Development
11-Phenylundecanoic acid has been used to develop fluorescent fatty acid probes, such as DAUDA (11‐(Dansylamino) undecanoic acid). These probes are valuable in determining binding sites for human serum albumin (HSA), contributing significantly to understanding fatty acid-HSA interactions and binding mechanisms (Wang et al., 2011).
Seed Lipid Analysis
In phytochemistry, 11-Phenylundecanoic acid has been identified in seed lipids of various genera of the Aroideae subfamily. This discovery contributes to the understanding of lipid composition in plants and has potential implications for the study of plant metabolism and biochemistry (Meija & Soukup, 2004).
Safety And Hazards
properties
IUPAC Name |
11-phenylundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQIXRHHSITZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955058 | |
Record name | 11-Phenylundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Phenylundecanoic acid | |
CAS RN |
3343-24-6, 50696-68-9 | |
Record name | Benzeneundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3343-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Phenylundecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecanoic acid, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050696689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecanoic acid, phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 11-Phenylundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylundecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-phenylundecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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